molecular formula C10H9FN2O2S B1483101 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2092490-89-4

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1483101
CAS RN: 2092490-89-4
M. Wt: 240.26 g/mol
InChI Key: VCRDDIRWGZSUMY-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (FETP) is a small molecule that has been widely studied for its potential applications in various scientific research fields. FETP is a member of the pyrazole class of compounds, which are characterized by their five-membered ring structures and the presence of a carboxylic acid group. FETP has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, FETP has been found to possess a variety of biochemical and physiological activities, including the inhibition of enzymes and the modulation of gene expression. The following paper will discuss the synthesis method of FETP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of FETP for lab experiments, and potential future directions.

Scientific Research Applications

Cancer Research Applications

Compounds structurally related to "1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid" have been studied for their potential as Aurora kinase inhibitors, suggesting a possible application in treating cancer. For example, an Aurora kinase inhibitor study described compounds that may be useful for this purpose, highlighting the relevance of this chemical class in oncology research (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Research into the synthesis of novel Schiff bases from derivatives structurally similar to the compound revealed their potential for antimicrobial activity. These studies focus on synthesizing compounds and evaluating their in vitro antimicrobial effects, showing promise in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Material Science and Chemical Synthesis

Several studies have focused on the synthesis and characterization of compounds within this chemical class for various applications, including their potential use in material science and as intermediates in organic synthesis. For example, work on the decarboxylative fluorination of heteroaromatic carboxylic acids, including those similar to "1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid," has shown how these reactions can be applied to synthesize fluorinated compounds for material science applications (Xi Yuan et al., 2017).

Antidepressant Activity

The synthesis and preclinical evaluation of derivatives have also been explored for their potential antidepressant activity. This includes studies on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, demonstrating the utility of this chemical framework in developing new therapeutic agents (B. Mathew et al., 2014).

properties

IUPAC Name

2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c11-3-4-13-8(10(14)15)6-7(12-13)9-2-1-5-16-9/h1-2,5-6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRDDIRWGZSUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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